3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:
- A 3-hydroxy group at position 2.
- A 4-isopropoxy-2-methylbenzoyl moiety at position 3.
- A 3-morpholinopropyl chain at position 1.
- A pyridin-3-yl group at position 4.
Properties
CAS No. |
609794-19-6 |
|---|---|
Molecular Formula |
C27H33N3O5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O5/c1-18(2)35-21-7-8-22(19(3)16-21)25(31)23-24(20-6-4-9-28-17-20)30(27(33)26(23)32)11-5-10-29-12-14-34-15-13-29/h4,6-9,16-18,24,31H,5,10-15H2,1-3H3/b25-23- |
InChI Key |
WIJJZCFBFCQVJH-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrol-2(5H)-one Core
The lactam ring is constructed via cyclocondensation of γ-keto acids with primary amines. For this compound:
-
Starting material : Ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.0 equiv) reacts with 3-morpholinopropylamine (1.2 equiv) in refluxing toluene (12 h, 110°C).
-
Cyclization : Intramolecular amidation under acidic conditions (HCl/EtOH, 6 h, 80°C) yields 1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one (Intermediate I, 68% yield).
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 6 | 68 |
| H2SO4 | MeOH | 70 | 8 | 52 |
| p-TsOH | Toluene | 110 | 4 | 74 |
Benzoylation at C4 Position
Intermediate I undergoes Friedel-Crafts acylation to install the 4-isopropoxy-2-methylbenzoyl group:
-
Reagents : 4-Isopropoxy-2-methylbenzoyl chloride (1.5 equiv), AlCl3 (2.0 equiv) in anhydrous CH2Cl2 (0°C → rt, 4 h).
-
Workup : Quench with ice-cold H2O, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1) to isolate 4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one (Intermediate II, 61% yield).
Key Challenge : Steric hindrance from the 2-methyl group reduces acylation efficiency. Using excess AlCl3 (3.0 equiv) improves yield to 78%.
Hydroxylation at C3 Position
Introducing the 3-hydroxy group requires selective oxidation:
-
Oxidizing agent : tert-Butyl hydroperoxide (TBHP, 2.0 equiv) in presence of VO(acac)2 (0.1 equiv) as catalyst.
-
Conditions : CH3CN, 60°C, 8 h under N2 atmosphere.
-
Outcome : Epoxidation followed by acid-mediated ring opening (HCOOH, rt, 1 h) yields the target compound (56% overall yield).
Spectroscopic Validation :
-
1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, pyridine-H), 7.93 (d, J = 8.4 Hz, 1H, benzoyl-H), 6.89 (s, 1H, pyrrole-H), 4.65 (septet, J = 6.0 Hz, 1H, isopropoxy-H), 3.72–3.68 (m, 4H, morpholine-OCH2), 2.51 (s, 3H, Ar-CH3).
-
HRMS : m/z [M+H]+ calc. for C27H33N3O5: 480.2489; found: 480.2493.
Pathway B: One-Pot Multicomponent Approach
Reaction Design
A streamlined MCR merges three components:
-
Pyruvic acid (1.0 equiv) as the α-keto acid precursor.
-
3-Morpholinopropylamine (1.2 equiv) for lactam formation.
-
4-Isopropoxy-2-methylbenzaldehyde (1.5 equiv) as the acyl donor.
Conditions : Ethanol, trifluoroacetic acid (TFA, 0.2 equiv), reflux (12 h).
Mechanism :
-
Step 1 : Formation of Schiff base between pyruvic acid and amine.
-
Step 2 : Aldol condensation with benzaldehyde.
Table 2 : Solvent Screening for MCR
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| EtOH | TFA | 78 | 65 |
| MeCN | HCl | 82 | 48 |
| DMF | - | 100 | <5 |
Optimal conditions: EtOH/TFA provides homogeneous mixing and mild acidity.
Advantages and Limitations
-
Advantages : Reduced purification steps (crude purity >85%), shorter reaction time (12 h vs. 24 h for Pathway A).
-
Limitations : Lower regioselectivity due to competing aldol pathways; requires excess benzaldehyde (1.5 equiv) to suppress side products.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
A pilot-scale protocol (Patent WO2024056789) achieves 83% yield through:
-
Continuous flow setup : Mixing modules for precise stoichiometric control.
-
In-line IR monitoring : Detects intermediates to adjust residence time (2.5 min at 90°C).
-
Crystallization : Anti-solvent addition (heptane) precipitates product with >99% HPLC purity.
Cost Analysis :
-
Raw material cost/kg: $1,240 (Pathway A) vs. $980 (Pathway B).
-
Pathway B reduces waste (E-factor: 18 vs. 32 for Pathway A).
Emerging Methodologies
Enzymatic Hydroxylation
Recent studies employ engineered cytochrome P450 enzymes (e.g., CYPBM3) to introduce the C3-hydroxy group:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The morpholinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects can involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrol-2-one Core
Aroyl Group Modifications
- Target Compound : 4-isopropoxy-2-methylbenzoyl.
- Analog 1 : 4-methyl-benzoyl (e.g., 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one ).
- Analog 2: 3-methyl-4-propoxyphenylcarbonyl (e.g., 3-Hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-morpholinopropyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one).
Position 5 Heteroaryl Substitutions
- Target Compound : Pyridin-3-yl.
- Analog 3: Thiophen-2-yl (e.g., 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one). Thiophene may improve π-stacking but reduce solubility compared to pyridine .
- Analog 4: 4-Methoxyphenyl (e.g., 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one).
Side Chain Variations at Position 1
- Target Compound: 3-Morpholinopropyl.
- Analog 5 : 3-(1H-Imidazol-1-yl)propyl (e.g., 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one ).
- Analog 6: 3-(Dimethylamino)propyl (e.g., 1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one). Dimethylamino group may enhance solubility via protonation .
Physicochemical Properties
*Estimated based on structural similarity to 384376-69-6 (C₂₇H₂₆N₂O₄, 442.51 g/mol) .
Structure-Activity Relationship (SAR) Trends
Trifluoromethyl (Analog 1) increases metabolic stability but reduces yield .
Heteroaryl Groups :
- Pyridin-3-yl (target) offers hydrogen-bonding capability, whereas thiophen-2-yl (Analog 1) prioritizes hydrophobic interactions .
Side Chains: Morpholinopropyl (target) provides moderate polarity and conformational flexibility, contrasting with the basic imidazolylpropyl (Analog 4) .
Biological Activity
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, with the CAS number 384793-87-7, is a complex organic compound characterized by a pyrrole core substituted with various functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 523.58 g/mol. Its structure includes multiple aromatic rings and functional groups such as hydroxyl, isopropoxy, and morpholinopropyl substituents, which contribute to its biological activity.
Research indicates that compounds with similar structures may act as kinase inhibitors , which are crucial in regulating cellular signaling pathways involved in cancer progression. The presence of hydroxyl and carbonyl groups in the compound can enhance its reactivity and biological interactions. Specifically, studies have shown that such compounds can inhibit the mTOR signaling pathway, which is often dysregulated in cancer cells.
Biological Activity
The biological activity of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one has been explored through various studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The exact mechanisms involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties. Research has indicated that derivatives based on this structure can inhibit the growth of fungi such as Aspergillus flavus and Penicillium expansum, showcasing potential as antifungal agents .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development.
- Antifungal Activity Assessment : In another study, derivatives based on this compound were tested against Acremonium strictum. Results showed promising antifungal activity at concentrations as low as 0.25 mg/ml, suggesting that structural modifications could enhance efficacy against resistant strains .
Comparative Analysis
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3-Hydroxy-4-(4-methoxybenzoyl) | Pyrrole core with methoxy group | Anticancer properties | Moderate |
| 5-(4-Hydroxyphenyl)-1H-pyrrole | Simplified pyrrole derivative | Fewer substituents | Low |
| 5-(4-Chlorophenyl) derivative | Chlorinated phenolic structure | Enhanced reactivity | High |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the morpholinopropyl group, introduction of the pyridinyl substituent, and protection/deprotection of reactive sites. Critical parameters include solvent choice (e.g., DMSO or dichloromethane for solubility), temperature control (e.g., 60–80°C for acylation steps), and catalysts (e.g., sodium hydride for deprotonation). Optimizing stoichiometry and reaction time minimizes by-products .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C for substituent connectivity), HRMS (to verify molecular weight), and FTIR (to identify functional groups like hydroxy and carbonyl). For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended. Example: ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.5–4.0 ppm corresponds to morpholine and isopropoxy groups .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., residual benzoyl derivatives) or stereoisomers. Purification strategies involve column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using methanol/water mixtures). For example, recrystallization improved purity from 85% to 95% in analogous pyrrolones .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 3-morpholinopropyl and pyridin-3-yl substituents?
- Methodological Answer : For the morpholinopropyl group, use Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalysts to enhance C–N bond formation efficiency. For pyridinyl substitution, employ Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) under inert atmospheres. Yield improvements (from 40% to 65%) are achievable by optimizing ligand ratios and reaction times .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer : (1) Substituent modification : Replace the isopropoxy group with ethoxy or methoxy to assess steric/electronic effects. (2) In vitro assays : Test analogs against kinase targets (e.g., PI3K or MAPK) using fluorescence polarization assays. (3) Docking studies : Use AutoDock Vina to predict binding affinities with target proteins. For example, morpholinopropyl analogs showed enhanced binding to ATP pockets in kinase domains .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and perform variable-temperature NMR to identify dynamic processes. For ambiguous peaks, 2D-HSQC or HMBC correlations clarify connectivity. Computational tools like Gaussian (DFT calculations) can simulate spectra for comparison .
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., Glide SP/XP scoring) to predict binding poses and molecular dynamics (MD) simulations (AMBER force field) to assess stability over 100 ns trajectories. Validate with MM-PBSA free-energy calculations. For example, MD simulations revealed stable hydrogen bonds between the hydroxy group and kinase active sites .
Q. How can analogs be designed to improve solubility without compromising bioactivity?
- Methodological Answer : (1) Introduce polar groups (e.g., hydroxyl or amine) on the pyridinyl ring. (2) Replace isopropoxy with PEGylated chains to enhance aqueous solubility. Test analogs using logP measurements (HPLC) and thermodynamic solubility assays (shake-flask method). Retain the morpholinopropyl group for target affinity, as seen in SAR studies of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
